Cas no 162693-41-6 (5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol)

5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2,4-dichlorophenyl group and a methyl group at the 4-position, along with a thiol moiety at the 3-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the thiol group enhances its utility in nucleophilic substitution and metal coordination reactions. Its dichlorophenyl substituent contributes to lipophilicity, potentially improving bioavailability in bioactive applications. The compound is characterized by high purity and stability, ensuring consistent performance in research and industrial processes.
5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol structure
162693-41-6 structure
Product Name:5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
CAS No:162693-41-6
MF:C9H7Cl2N3S
MW:260.142977952957
MDL:MFCD00662792
CID:137785
PubChem ID:683465
Update Time:2025-06-08

5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties

Names and Identifiers

    • 5-(2,4-Dichlorophenyl)-4-methyl-1,2,4-triazole-3-thiol
    • 3-(2,4-dichlorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione
    • 5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
    • AC1LEBG1
    • CBMicro_038529
    • CTK0H4099
    • Maybridge1_008942
    • ST008275
    • STOCK3S-04612
    • ST5428587
    • BIM-0038467.P001
    • BUTTPARK 25\03-21
    • ART-CHEM-BB B017969
    • 0075848
    • A1790
    • 5950-88-9
    • ZINC00049528
    • ZINC00124599
    • A1790/0075848
    • 3H-1,2,4-Triazole-3-thione, 5-(2,4-dichlorophenyl)-2,4-dihydro-4-methyl-
    • DTXSID60974915
    • AKOS000637138
    • SR-01000519906-1
    • SR-01000519906
    • MFCD00662792
    • FT-0619567
    • 3-(2,4-dichlorophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione
    • CS-0324239
    • AKOS001764559
    • HMS566O10
    • 3-(2,4-dichlorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione;5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
    • LS-01252
    • A810406
    • 3-(2,4-dichlorophenyl)-4-methyl-1,2,4-triazoline-5-thione
    • 5-(2,4-dichlorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
    • 162693-41-6
    • MDL: MFCD00662792
    • Inchi: 1S/C9H7Cl2N3S/c1-14-8(12-13-9(14)15)6-3-2-5(10)4-7(6)11/h2-4H,1H3,(H,13,15)
    • InChI Key: KNPVHXREFIERGC-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1C1=NNC(N1C)=S)Cl

Computed Properties

  • Exact Mass: 258.97400
  • Monoisotopic Mass: 258.9737738g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 59.7Ų

Experimental Properties

  • Density: 1.55
  • Melting Point: 175-177
  • Boiling Point: 331.2 ºC at 760 mmHg
  • Flash Point: 154.1 ºC
  • Refractive Index: 1.71
  • PSA: 69.51000
  • LogP: 3.07760

5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol Security Information

  • Hazard Statement: Irritant
  • Safety Instruction: S24/25
  • Hazardous Material Identification: Xi
  • Safety Term:S24/25
  • HazardClass:IRRITANT
  • Storage Condition:(BD7374)

5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol Pricemore >>

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Additional information on 5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Introduction to 5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS No. 162693-41-6)

The compound 5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS No. 162693-41-6) represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic sulfhydryl derivative has garnered considerable attention due to its unique structural properties and promising biological activities. The molecular framework of this compound integrates a triazole core with chlorophenyl and methyl substituents, which collectively contribute to its distinct chemical reactivity and pharmacological potential.

Recent research has highlighted the compound's role as a versatile scaffold in drug discovery. The presence of a thiol group at the 3-position of the triazole ring enhances its reactivity, making it an attractive candidate for further chemical modifications. This feature allows for the exploration of various derivatization strategies, enabling the development of novel analogs with tailored biological profiles. The 2,4-Dichlorophenyl moiety further contributes to the compound's lipophilicity and binding affinity, which are critical factors in determining its efficacy as a therapeutic agent.

In the realm of medicinal chemistry, this compound has been investigated for its potential applications in treating a range of diseases. Preliminary studies suggest that it may exhibit inhibitory activity against certain enzymes and receptors implicated in inflammatory and infectious disorders. The triazole ring, known for its stability and bioisosteric properties, provides a robust backbone for drug design, while the chlorine atoms enhance metabolic stability and binding interactions with biological targets.

One of the most compelling aspects of 5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is its ability to modulate cellular pathways associated with disease progression. For instance, its interaction with thioredoxin reductase has been explored as a potential therapeutic strategy for oxidative stress-related conditions. The compound's sulfhydryl group also makes it a candidate for redox-sensitive drug delivery systems, where it can selectively target pathological environments characterized by altered redox homeostasis.

The synthesis of this compound involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. Key steps include the formation of the triazole ring via cyclocondensation reactions followed by functionalization at the 3-position with a thiol group. The introduction of the 2,4-Dichlorophenyl substituent is typically achieved through nucleophilic aromatic substitution or cross-coupling reactions, ensuring high regioselectivity and yield. These synthetic approaches underscore the importance of precision in constructing complex molecular architectures.

From a computational chemistry perspective, virtual screening and molecular docking studies have been instrumental in understanding the binding modes of this compound to biological targets. These studies reveal that the triazole core and thiol group engage in critical hydrogen bonding interactions with key residues in protein active sites. Additionally, the lipophilic nature of the chlorophenyl moiety facilitates optimal positioning within binding pockets, enhancing overall affinity.

The pharmacokinetic properties of 5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol have also been scrutinized to ensure its suitability for clinical applications. In vitro assays indicate moderate solubility in aqueous media but good permeability across biological membranes due to its balanced hydrophobicity. Preliminary toxicity studies have demonstrated acceptable safety margins at therapeutic doses, paving the way for further preclinical evaluations.

Future research directions include exploring derivatives of this compound with enhanced bioavailability and reduced off-target effects. Strategies such as prodrug formulations or covalent modifications may be employed to optimize pharmacokinetic profiles while maintaining or improving biological activity. Collaborative efforts between synthetic chemists and biologists will be crucial in translating these findings into tangible therapeutic advancements.

The broader significance of this compound lies in its contribution to our understanding of heterocyclic chemistry and sulfhydryl-containing derivatives as pharmacological agents. By serving as a model system for drug discovery, it exemplifies how structural innovation can lead to novel therapeutics addressing unmet medical needs. As research progresses, compounds like 5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol will continue to inspire new avenues in medicinal chemistry.

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